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Cat. No.: B609976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06380101, also known as Auristatin 0101, is a potent synthetic analogue of the natural

antineoplastic agent dolastatin 10. As an auristatin, it functions as a microtubule inhibitor,

inducing cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it a valuable payload for

antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent

cytotoxic agents directly to cancer cells while minimizing systemic exposure. This technical

guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and

Excretion (ADME) and pharmacokinetic (PK) profile of PF-06380101, crucial for its

development and application in oncology.

Absorption
As PF-06380101 is primarily developed for use in intravenous ADCs, conventional absorption

studies are not applicable. The critical factor for its bioavailability at the site of action is the

efficient release of the payload from the antibody carrier upon internalization into target tumor

cells.

Distribution
The distribution of PF-06380101 has been characterized in both preclinical species and

humans, primarily in the context of its unconjugated form released from ADCs.
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Key Findings:

Plasma vs. Whole Blood: PF-06380101 preferentially distributes into human plasma relative

to whole blood.[1]

Volume of Distribution: In Wistar Han rats, PF-06380101 exhibits a large volume of

distribution (Vss) of 14.70 L/kg, indicating extensive tissue distribution.[1]

P-glycoprotein (P-gp) Substrate: PF-06380101 has been identified as a substrate of P-

glycoprotein (P-gp), an efflux transporter that can impact its intracellular concentration and

distribution across the blood-brain barrier.[1]

Experimental Protocol: P-glycoprotein Substrate Assay
A common method to assess whether a compound is a P-gp substrate is the Madin-Darby

Canine Kidney (MDCK) cell permeability assay, often using a cell line overexpressing the

human MDR1 gene (MDCK-MDR1).

Protocol Outline:

Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell

plate and cultured to form a confluent monolayer. The integrity of the monolayer is verified by

measuring the transepithelial electrical resistance (TEER).[2][3][4]

Bidirectional Transport: The test compound (PF-06380101) is added to either the apical (A)

or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite

chamber at specified time points.[4]

Quantification: The concentration of the test compound in the collected samples is

determined using a validated analytical method, such as LC-MS/MS.

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both

directions (A-to-B and B-to-A).

Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-

B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-

gp inhibitor (e.g., verapamil), indicates that the compound is a P-gp substrate.[4]
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Diagram: P-glycoprotein Substrate Assay Workflow
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Caption: Workflow for determining if a compound is a P-gp substrate.

Metabolism
Understanding the metabolic profile of PF-06380101 is crucial for predicting its clearance,

potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites.

Key Findings:

CYP-mediated Metabolism: PF-06380101 is anticipated to have a low risk of perpetrating

pharmacokinetic drug interactions with compounds primarily cleared by CYP1A2, CYP2B6,

CYP2C8, CYP2C9, CYP2C19, CYP2D6, and/or CYP3A4/5-mediated metabolism.[1] This

suggests that PF-06380101 is not a significant inhibitor or inducer of these major drug-

metabolizing enzymes.

Metabolic Pathways: While specific metabolites of PF-06380101 have not been detailed in

the available literature, studies on other auristatins, such as monomethyl auristatin F

(MMAF), indicate that demethylation is a major metabolic pathway.[5] Similar pathways may

be relevant for PF-06380101. In vitro metabolism studies using liver microsomes are

instrumental in identifying potential metabolites.[5][6][7]

Experimental Protocol: In Vitro CYP450 Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major

cytochrome P450 enzymes using human liver microsomes.

Protocol Outline:
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Incubation Mixture Preparation: A reaction mixture is prepared containing human liver

microsomes, a specific probe substrate for the CYP isoform being tested, and a NADPH-

regenerating system in a suitable buffer.[8][9][10]

Inhibition Assessment: The test compound (PF-06380101) is added to the incubation mixture

at various concentrations. A control incubation without the test compound is also performed.

[9]

Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-

regenerating system and incubated at 37°C. The reaction is stopped at a specific time point

by adding a quenching solution (e.g., acetonitrile).[8]

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is

quantified by LC-MS/MS.[8][9]

IC50 Determination: The concentration of the test compound that causes 50% inhibition of

the CYP enzyme activity (IC50) is calculated by plotting the percentage of inhibition against

the logarithm of the test compound concentration.[9]

Diagram: CYP450 Inhibition Assay Workflow
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Caption: Workflow for assessing CYP450 inhibition potential.

Excretion
The routes of excretion for PF-06380101 have not been specifically reported. However, data

from other auristatin payloads, such as monomethyl auristatin E (MMAE), suggest that the
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primary route of elimination is through biliary/fecal excretion, with a smaller contribution from

urinary excretion.

Pharmacokinetic Profile
The pharmacokinetic profile of PF-06380101 has been investigated in preclinical species and,

as an unconjugated payload, in clinical trials of ADCs.

Preclinical Pharmacokinetics
Table 1: Pharmacokinetic Parameters of PF-06380101 in Wistar Han Rats (Single IV Dose of

20 µg/kg)

Parameter Value Unit Reference

Clearance (Cl) 70 mL/min/kg [1]

Volume of Distribution

(Vss)
14.70 L/kg [1]

Terminal Half-life

(t1/2)
~6 h [1]

Clinical Pharmacokinetics (as Unconjugated Payload)
In human clinical trials of ADCs utilizing PF-06380101 as the payload (e.g., cofetuzumab

pelidotin, PF-06664178), the systemic exposure of the unconjugated payload is consistently

observed to be substantially lower than that of the intact ADC and the total antibody. This

indicates that the linker is relatively stable in circulation and that the release of the payload is

primarily intended to occur within the target cells.

Mechanism of Action: Microtubule Depolymerization
PF-06380101 exerts its cytotoxic effect by disrupting the dynamics of microtubule

polymerization.

Signaling Pathway:
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Entry into the Cell: As part of an ADC, PF-06380101 is released into the cytoplasm of the

target cancer cell following ADC internalization and lysosomal degradation of the linker.

Tubulin Binding: PF-06380101 binds to tubulin, the protein subunit of microtubules.

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into

microtubules.

Microtubule Depolymerization: The disruption of the dynamic equilibrium between

polymerization and depolymerization leads to a net depolymerization of the microtubule

network.

Cell Cycle Arrest: The loss of functional microtubules disrupts the mitotic spindle, leading to

cell cycle arrest in the G2/M phase.

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in

programmed cell death.

Diagram: PF-06380101 Mechanism of Action
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Caption: Mechanism of action of PF-06380101 leading to apoptosis.
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Conclusion
PF-06380101 is a potent microtubule inhibitor with a pharmacokinetic and ADME profile that

supports its use as a payload in ADCs. Its extensive tissue distribution, coupled with a low risk

of CYP-mediated drug-drug interactions, are favorable characteristics. As with all ADC

payloads, a thorough understanding of its disposition and potential for off-target toxicities is

critical for the design and development of safe and effective cancer therapies. Further studies

to definitively identify its metabolic pathways and excretion routes will provide a more complete

understanding of its in vivo behavior.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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